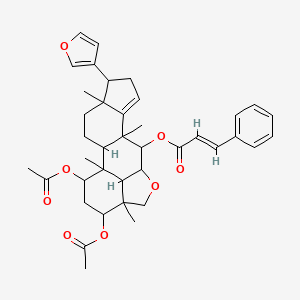

Nimbolin A

Description

Properties

CAS No. |

24480-41-9 |

|---|---|

Molecular Formula |

C39H46O8 |

Molecular Weight |

642.8 g/mol |

IUPAC Name |

[16,18-diacetyloxy-6-(furan-3-yl)-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-11-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H46O8/c1-23(40)45-30-20-31(46-24(2)41)39(6)29-16-18-36(3)27(26-17-19-43-21-26)13-14-28(36)38(29,5)35(33-34(39)37(30,4)22-44-33)47-32(42)15-12-25-10-8-7-9-11-25/h7-12,14-15,17,19,21,27,29-31,33-35H,13,16,18,20,22H2,1-6H3/b15-12+ |

InChI Key |

GQNAMBZGINRMBH-NTCAYCPXSA-N |

Isomeric SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)OC(=O)/C=C/C6=CC=CC=C6)C)C7=COC=C7)C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)OC(=O)C=CC6=CC=CC=C6)C)C7=COC=C7)C)C)OC(=O)C |

Origin of Product |

United States |

Phytochemical Investigations and Structural Elucidation of Nimbolin a

Extraction and Isolation Methodologies for Nimbolin A

The initial step in studying this compound involves extracting it from the plant matrix. The choice of extraction method is crucial and depends on factors such as the nature of the plant material, the target compound's properties (e.g., polarity, thermal stability), the solvent used, temperature, and solvent-to-sample ratio. nih.govamazonaws.com

Traditional Solvent-Based Extraction Techniques (e.g., Maceration, Decoction, Infusion)

Traditional methods are often the first approach for extracting compounds from medicinal plants due to their simplicity and accessibility. These techniques involve soaking plant material in a solvent for a specified period. thedoublestrainer.comijpjournal.com

Maceration: This involves soaking coarsely powdered plant material in a solvent at room temperature in a closed container with frequent agitation. The soluble components are dissolved in the solvent over a period ranging from 1 to 30 days, depending on the plant material. thedoublestrainer.comaoteahealth.com The liquid extract is then separated from the solid residue (marc) by filtration or decantation. nih.gov Maceration is suitable for thermolabile compounds as it is carried out at room temperature. arcjournals.org

Decoction: This method is used for extracting heat-stable compounds from harder plant parts like roots, bark, and seeds. It involves boiling the chopped plant material in water for a specific time, typically 5 to 20 minutes. thedoublestrainer.com The mixture is then strained. thedoublestrainer.com

Infusion: Infusion is ideal for extracting beneficial compounds from softer plant parts such as leaves, flowers, and stems. It involves pouring boiling water over the plant material and letting it steep for approximately 10 minutes before straining. thedoublestrainer.com

While traditional methods are simple, they can be time-consuming and may have lower extraction efficiency compared to advanced techniques. ijpjournal.comaoteahealth.com

Advanced Extraction Methods (e.g., Soxhlet Extraction, Microwave-Assisted Extraction, Ultrasonic-Assisted Extraction, Supercritical Fluid Extraction)

Advanced extraction techniques have been developed to improve efficiency, reduce extraction time, decrease solvent consumption, and enhance the yield and quality of extracts. ijpjournal.combohrium.com

Soxhlet Extraction: This is a continuous extraction method where fresh solvent repeatedly cycles through the solid plant material. It is particularly useful when the target compound has limited solubility in a solvent, and impurities are insoluble in that solvent. arcjournals.org However, it can be time-consuming and requires large solvent volumes. ijpjournal.combohrium.com Prolonged heating in Soxhlet extraction may also lead to the degradation of thermolabile compounds. arcjournals.orgphytojournal.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. bohrium.com Microwave energy enhances the extraction of bioactive phytochemicals by breaking down cell walls and increasing solubility, leading to faster and more efficient extraction. researchgate.net MAE can significantly reduce extraction time compared to conventional methods. ijpjournal.com

Ultrasonic-Assisted Extraction (UAE): UAE employs ultrasound waves (20 kHz to 2000 kHz) to create cavitation bubbles, which help disrupt plant cell walls and increase the permeability, facilitating the release of compounds into the solvent. nih.gov UAE can increase extraction yield and kinetics and is suitable for thermolabile compounds. bohrium.com

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, such as CO₂, as the solvent. Supercritical fluids have properties between those of a liquid and a gas, allowing for efficient extraction. SFE can offer better selectivity by adjusting pressure and temperature to target specific phytochemicals. ijpjournal.com It is considered an environmentally friendly option as it often uses less toxic solvents. ijpjournal.comfrontiersin.org

These advanced methods offer notable advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher yields and purity of extracted compounds. ijpjournal.comnih.gov

Plant Tissue Homogenization Techniques

Plant tissue homogenization is a common initial step in phytochemical extraction, regardless of the subsequent extraction method. phytojournal.comwisdomlib.org This technique involves grinding or blending dried or fresh plant parts with a solvent to create a uniform mixture. phytojournal.comwisdomlib.org This process increases the surface area of the plant material, allowing for more effective contact between the solvent and the plant tissues, thus hastening the extraction of desired compounds. amazonaws.comwisdomlib.org The homogenized mixture is then typically filtered to separate the liquid extract from the solid plant residue. arcjournals.orgphytojournal.com

Chromatographic and Electrophoretic Separation Methodologies for this compound

Following extraction, the crude extract contains a mixture of various compounds. To isolate and purify specific compounds like this compound, separation techniques are employed. Chromatography is a widely used method for separating components of a mixture based on their differential affinities for a stationary phase and a mobile phase. uomus.edu.iq

Column Chromatography Approaches for Isolation and Purification

Column chromatography is a powerful technique for fractionating and purifying compounds from complex mixtures. discoverbiotech.com It involves packing a stationary phase (e.g., silica (B1680970) gel, alumina) into a column and passing the sample dissolved in a mobile phase through the column. rochester.edu Compounds separate based on their interactions with the stationary phase and the mobile phase. researchgate.net Different types of column chromatography, such as adsorption chromatography, partition chromatography, ion-exchange chromatography, and size-exclusion chromatography, can be used depending on the properties of the target compound and the mixture. uomus.edu.iqresearchgate.net

Research has reported the isolation of this compound from Azadirachta indica and Melia azedarach using chromatography rsc.org. Specifically, column chromatography has been employed in the isolation of compounds from Azadirachta indica extracts. nih.govresearchgate.netkct.ac.in For example, compounds were isolated from A. indica using column chromatography with different solvent systems, such as n-hexane and mixtures of ethyl acetate (B1210297) and methanol. nih.gov Flash column chromatography, a faster form of column chromatography, has also been used in the purification of meliacin cinnamates, including nimbalicin, which is structurally related to nimbolin. clockss.org

Interactive Table: Examples of Solvent Systems Used in Column Chromatography for Isolating Compounds from A. indica

| Stationary Phase | Mobile Phase(s) | Compounds Isolated (Examples from A. indica) | Source |

| Not specified | Petroleum ether | This compound, Nimbolin B | rsc.org |

| Not specified | n-hexane | Compound 1, Compound 2 | nih.gov |

| Not specified | Ethyl acetate: Methanol (60:40 v/v) | Compound 3 | nih.gov |

| Not specified | Ethyl acetate: Methanol (80:20 v/v) | Compound 6 | nih.gov |

| Silica gel | Not specified (gradient possible) | Various phytochemicals | rochester.eduresearchgate.net |

| Not specified | Chloroform/ether or other combinations | Azadirachtin (B1665905) A and other triterpenoids | google.com |

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) in Analysis and Purification

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are planar chromatographic techniques often used for preliminary separation, analysis, and purification of small amounts of compounds. researchgate.netlibretexts.org

Paper Chromatography (PC): In PC, the stationary phase is a piece of specialized paper (cellulose), and the mobile phase is a liquid solvent or mixture. Separation is based on the partitioning of compounds between the stationary water phase adsorbed on the cellulose (B213188) fibers and the mobile phase. actascientific.com It is particularly useful for separating polar compounds. actascientific.com

Thin-Layer Chromatography (TLC): TLC uses a stationary phase consisting of a thin layer of adsorbent material, such as silica gel or alumina, spread on a support plate (glass, plastic, or aluminum). libretexts.orgagriculture.institute The mobile phase is a liquid solvent or mixture that moves up the plate by capillary action. agriculture.institute Separation in TLC is typically based on adsorption and partitioning principles, depending on the stationary phase and mobile phase used. researchgate.net TLC is widely used due to its simplicity, low cost, high sensitivity, and speed. libretexts.org It can be used for monitoring reaction progress, analyzing the components of a mixture, and purifying small quantities of compounds. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification. libretexts.org

Both TLC and PC are valuable tools in phytochemical analysis for quickly assessing the complexity of an extract and monitoring the separation process during column chromatography. nih.gov Preparative TLC can also be used to purify small amounts of isolated compounds. researchgate.net

Electrophoresis is another separation technique that separates charged molecules based on their migration in an electric field. discoverbiotech.comcreative-proteomics.com While widely used for separating proteins and nucleic acids, its direct application for the isolation and purification of neutral triterpenoids like this compound is less common compared to chromatography. discoverbiotech.commedicilon.comebsco.com However, electrophoresis can be used in the broader context of analyzing biological samples or extracts that may contain a variety of charged molecules alongside the target compound. creative-proteomics.commedicilon.com

Compound List and PubChem CIDs

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in phytochemical analysis for separating, identifying, and quantifying compounds in a mixture, as well as assessing their purity. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. For compounds like this compound, which are relatively non-volatile and possess chromophores, reverse-phase HPLC coupled with UV-Vis detection is a common approach.

HPLC is instrumental in obtaining this compound in a highly pure form after initial extraction and purification steps. By optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of water and organic solvents like acetonitrile (B52724) or methanol), flow rate, and temperature, researchers can achieve effective separation of this compound from other co-occurring compounds in plant extracts. The purity of isolated this compound can be assessed by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total peak area of all detected compounds.

For quantitative analysis, HPLC relies on the linear relationship between the concentration of an analyte and the detector response (e.g., UV absorbance) within a specific range. By establishing a calibration curve using external standards of known this compound concentration, the amount of this compound in a sample can be accurately determined. While specific HPLC parameters solely for this compound were not detailed in the provided information, similar compounds like nimbolide (B1678885) have been successfully quantified using RP-HPLC with a C18 column and UV detection at 207 nm, demonstrating the applicability of this technique to related limonoids. innovareacademics.inresearchgate.net

Capillary Electrophoresis for Charged Compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the charge, size, and shape of the analyte, as well as the properties of the buffer solution. CE is particularly well-suited for the analysis of charged molecules, including small ions, proteins, nucleic acids, and charged metabolites.

This compound, being a triterpenoid (B12794562), is generally considered a neutral compound. Standard CE methods, which primarily separate based on charge-to-size ratio, are typically less effective for the analysis of neutral molecules. However, techniques such as micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed to separate neutral compounds by incorporating surfactants into the buffer to form micelles. These micelles act as a pseudostationary phase, allowing separation based on the differential partitioning of neutral analytes between the aqueous phase and the micelles.

While CE has been mentioned in the context of investigating molecular targets of related compounds like Nimbolin B, specific applications or detailed methods for the analysis of this compound using CE were not prominently found in the provided search results. dntb.gov.ua This suggests that while CE could potentially be adapted for this compound analysis using specialized modes like MEKC, it may not be as routinely applied as chromatographic techniques like HPLC for this specific compound, likely due to its neutral nature.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. organomation.com It is typically applied to volatile or semi-volatile substances. The separation occurs based on the differential partitioning of analytes between a stationary phase (a liquid or solid coating inside the column) and a mobile phase (an inert carrier gas).

Triterpenoids like this compound are relatively large molecules with low volatility. Direct analysis of underivatized this compound by standard GC is often challenging or not feasible due to its high boiling point and potential for thermal decomposition at the high temperatures required for vaporization. However, GC, often coupled with Mass Spectrometry (GC-MS), can be used in the analysis of plant extracts containing this compound to identify and quantify more volatile components, such as fatty acids or simpler terpenes, which may be present alongside this compound. dntb.gov.uarsc.org

Some studies have reported using GC-MS in the analysis of extracts where limonoids, including nimbolin-A, were revealed as components. phorteeducacional.com.br This suggests that GC-MS can play a role in the comprehensive chemical profiling of this compound-containing sources, even if this compound itself might require derivatization for effective GC separation or is detected via MS in complex mixtures. The application of GC in the context of this compound research is therefore more likely focused on analyzing the volatile or semi-volatile profile of the source material or analyzing this compound after suitable chemical modification to increase its volatility.

Spectroscopic and Spectrometric Characterization Techniques for this compound

Spectroscopic and spectrometric methods are essential for determining the structure and characteristics of isolated compounds like this compound. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). mestrelab.com By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra, researchers can determine the types of protons and carbons present, their neighboring atoms, and their relative positions within the molecule.

For this compound, NMR spectroscopy, including ¹H NMR and potentially ¹³C NMR and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY), is crucial for assigning the positions of functional groups and confirming the connectivity of the complex triterpenoid skeleton. The presence of specific signals in the ¹H NMR spectrum can indicate characteristic features of this compound's structure. For example, the original isolation of this compound reported ¹H NMR signals attributable to two acetate groups and a cinnamate (B1238496) group. rsc.org The signals at τ 7.87 and 8.17 correspond to the protons of the two acetate methyls, while signals at τ 2.67 (5 aromatic H) and two coupled doublets at τ 2.35 and 3.70 (J = 16 c./sec.) are characteristic of the cinnamate moiety. rsc.org Further signals at τ 4.35 (d, J = 3 c./sec.), 5.79 (quartet, J = 6 and 12 c./sec.), and 7.33 (d, J = 12 c./sec.) were assigned to specific protons (7-H, 6-H, and 5-H, respectively) on the triterpenoid core, providing insights into the substitution pattern and ring structure. rsc.org Decoupling experiments further support these assignments and help establish connectivity. rsc.org

The detailed analysis of NMR data is fundamental in confirming the proposed structure of this compound and differentiating it from related compounds.

Table 1: Selected ¹H NMR Data for this compound

| Chemical Shift (τ) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.87 | Singlet | - | Acetate CH₃ |

| 8.17 | Singlet | - | Acetate CH₃ |

| 2.67 | Multiplet | - | Cinnamate aromatic H (5H) |

| 2.35 | Doublet | 16 | Cinnamate CH= |

| 3.70 | Doublet | 16 | Cinnamate =CH |

| 4.35 | Doublet | 3 | H-7 |

| 5.79 | Quartet | 6, 12 | H-6 |

| 7.33 | Doublet | 12 | H-5 |

Note: Data is based on reported ¹H NMR signals from the original isolation study. rsc.org

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to induce fragmentation of the molecule, yielding fragment ions whose masses can provide insights into the structural subunits and connectivity. scribd.comnih.govstanford.edu

For this compound, MS is essential for confirming its molecular weight. The original isolation study reported a molecular ion peak (M⁺) at m/z 642, consistent with the proposed molecular formula. rsc.org PubChem lists the molecular formula of this compound as C₃₉H₄₆O₈ with a molecular weight of 642.8 g/mol and a monoisotopic mass of 642.31926842 Da. nih.gov

Different ionization techniques can be used in MS, including Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). Soft ionization techniques like ESI and MALDI are often preferred for larger, more fragile molecules like triterpenoids as they are less likely to cause excessive fragmentation of the molecular ion. ethz.ch

Analysis of the fragmentation pattern in MS provides valuable structural information. By observing the masses of the fragment ions, researchers can deduce the presence of specific functional groups or substructures that are cleaved from the parent molecule during ionization. Although detailed fragmentation data for this compound was not provided in the search results, the presence of fragments corresponding to the loss of acetate units (42 Da each) or the cinnamate moiety (loss of cinnamic acid, 148 Da) would further support the structural assignments made by NMR. MS analysis, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, is a powerful tool for identifying and characterizing this compound in complex mixtures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. noblelight.comtechnologynetworks.com This technique is particularly useful for detecting and characterizing compounds that contain chromophores, which are functional groups or conjugated systems of double bonds that absorb UV or visible light.

This compound contains a cinnamoyloxy group, which includes a conjugated system of a benzene (B151609) ring and a double bond. rsc.org This conjugated system acts as a chromophore and is expected to exhibit characteristic absorption in the UV region. UV-Vis spectroscopy can be used to identify the presence of this chromophore in this compound by measuring its absorption spectrum and determining the wavelength(s) of maximum absorbance (λmax).

UV-Vis spectroscopy also plays a role in the quantitative analysis of compounds that absorb UV-Vis light, based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. While specific λmax values for isolated this compound were not explicitly provided in the search results, the presence of the cinnamate chromophore makes UV-Vis detection a suitable method for monitoring this compound during chromatographic separation (e.g., HPLC-UV) and for its quantitative determination in solutions or extracts. dntb.gov.uaresearchgate.netkemri.go.ke

Compound Names and PubChem CIDs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique employed during the phytochemical investigation and structural elucidation of natural products like this compound. wikipedia.org This method probes the vibrational modes of a molecule by measuring the absorption, emission, or reflection of infrared light. wikipedia.org Specific functional groups within a molecule exhibit characteristic vibrational frequencies, leading to distinct absorption bands in the IR spectrum. wikipedia.orggelest.com Analysis of the position and intensity of these bands allows for the identification of the types of functional groups present in the compound. wikipedia.orggelest.comorgchemboulder.com

In the structural characterization of this compound, IR spectroscopy provided key information regarding the functional groups composing the molecule. Early investigations into this compound reported its infrared spectrum, noting characteristic absorption bands. For instance, an absorption band at 873 cm⁻¹ was observed. rsc.org While a comprehensive list of all observed IR bands and their assignments for this compound is not detailed in the immediately available literature snippets, IR analysis generally aids in identifying functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and various C-H stretching and bending vibrations, among others, within the mid-infrared region (typically 4000-400 cm⁻¹). wikipedia.orgorgchemboulder.com The presence and position of these bands provide crucial evidence that complements data obtained from other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to piece together the complete molecular structure. rfi.ac.ukthermofisher.com

Biological Activity Research of Nimbolin A: in Vitro and in Silico Investigations

Anti-inflammatory Modulatory Effects of Nimbolin A

Research has explored this compound's potential to modulate inflammatory responses, with a focus on its interaction with Tumor Necrosis Factor-alpha (TNFα).

In Silico Identification of Tumor Necrosis Factor-alpha (TNFα) Inhibitory Potential

In silico screening approaches have been employed to identify phytochemicals with potential inhibitory activity against TNFα. Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in various inflammatory and autoimmune diseases. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Elevated levels of TNFα are implicated in conditions such as Crohn's disease, psoriasis, psoriatic arthritis, and rheumatoid arthritis. chemrxiv.orgchemrxiv.orgchemrxiv.org Identifying small molecule inhibitors that can target TNFα is a significant area of research. mdpi.comnih.gov High-throughput in silico screening of large libraries of phytochemicals has been conducted to find potential TNFα inhibitors. chemrxiv.orgchemrxiv.orgchemrxiv.org These studies aim to identify compounds that can bind to TNFα and inhibit its activity, potentially by interfering with its oligomerization or interaction with its receptor, TNF-R1. chemrxiv.orgchemrxiv.orgchemrxiv.org this compound has been identified as a potential hit in such in silico screenings. chemrxiv.orgchemrxiv.orgchemrxiv.org

Molecular Simulation Studies of this compound-TNFα Interactions

Molecular dynamics simulations have been performed to investigate the stability and interactions between potential inhibitors, including this compound, and TNFα. researchgate.netchemrxiv.orgchemrxiv.orgchemrxiv.orgbiointerfaceresearch.com These simulations provide insights into the dynamic behavior of the protein-ligand complex over time. chemrxiv.orgchemrxiv.orgchemrxiv.orgbiointerfaceresearch.com Analysis of simulation trajectories, including metrics such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF), helps to assess the stability of the binding. chemrxiv.org Relative binding free energy calculations, often using methods like MM/PBSA, are also conducted to quantify the strength of the interaction between the compound and the target protein. chemrxiv.orgchemrxiv.orgchemrxiv.org In one study, this compound showed a relative binding energy of -188.03 kJ/Mol with TNFα, suggesting a stable binding profile. chemrxiv.orgchemrxiv.orgchemrxiv.org The simulations have indicated that this compound may bind to the dimer interface of TNFα, potentially inhibiting its oligomerization. chemrxiv.orgchemrxiv.orgchemrxiv.org

Suggested In Vitro Analysis for Anti-TNFα Activity Confirmation

Based on promising in silico findings, it is suggested that this compound be subjected to further in vitro analysis to experimentally confirm its inhibitory action against TNFα. chemrxiv.orgchemrxiv.orgchemrxiv.org Various in vitro methods can be employed for this purpose. Cell-based assays are commonly used to measure the functional activity of TNFα and assess the ability of a compound to inhibit it. svarlifescience.comresearchgate.net These assays often involve stimulating cells (such as monocytes or other immune cells) to produce TNFα and then measuring the reduction in TNFα levels or its downstream effects in the presence of the test compound. nih.govsvarlifescience.comfrontiersin.org Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify TNFα levels in cell culture supernatants. frontiersin.org Reporter gene bioassays, using genetically engineered cells that express a reporter gene in response to TNFα, are also utilized for screening anti-TNFα activity. svarlifescience.com Additionally, methods assessing the inhibition of TNFα-induced cellular responses, such as the expression of adhesion molecules (e.g., E-selectin) or inflammatory mediators, can provide evidence of anti-inflammatory activity. researchgate.netfrontiersin.orgnih.gov

Antiviral Efficacy Research of this compound

Computational studies have also investigated the potential of this compound as an antiviral agent, specifically against SARS-CoV-2, by examining its interactions with key viral structural proteins.

Computational Studies on SARS-CoV-2 Envelope (E) and Membrane (M) Protein Interactions

Computational methods, including molecular docking and molecular dynamics simulations, have been used to predict the interaction and binding affinity of this compound with SARS-CoV-2 structural proteins, such as the Envelope (E) and Membrane (M) proteins. nih.govresearchgate.netnih.gov The E protein is a small integral membrane protein involved in viral assembly, release, and pathogenesis, and it also functions as a viroporin. nih.govnih.govwikipedia.orgrndsystems.comuniprot.org The M protein is the most abundant structural protein and plays a central role in organizing virion assembly through interactions with other viral proteins. nih.govwikipedia.orguniprot.orgnih.govcellsignal.combiorxiv.orgbiorxiv.org These proteins are considered potential drug targets for inhibiting virus assembly and propagation. nih.govresearchgate.net

Molecular docking studies predict the preferred binding sites and orientation of a ligand on a target protein, and the strength of the interaction is often represented by a binding energy score. nih.govtandfonline.com More negative binding energies generally indicate stronger interactions. tandfonline.com Molecular dynamics simulations are then performed to assess the stability of the protein-ligand complex over time and provide a more realistic view of their interactions in a dynamic environment. nih.govresearchgate.nettandfonline.com

In studies focusing on SARS-CoV-2 E and M proteins, this compound has shown favorable binding energies in molecular docking simulations. nih.govresearchgate.netnih.gov For the E protein, this compound displayed a high binding energy of -11.2 kcal/mol and formed numerous hydrophobic interactions with residues in the transmembrane and C-terminal domains of the pentameric E protein. nih.gov This suggests a potential to inhibit the ion channel activity of the E protein, which is crucial for virus assembly. nih.gov For the M protein, this compound also showed a notable binding energy, interacting primarily with the transmembrane domain and the C-terminus. nih.gov These interactions may interfere with the M protein's role in viral assembly and its localization to the Trans-Golgi Network (TGN). nih.gov Molecular dynamics simulations of this compound with both E and M proteins have indicated stable binding and interactions with crucial regions of these proteins required for assembly. nih.govresearchgate.net

The following table summarizes some computational findings regarding this compound's interaction with SARS-CoV-2 E and M proteins:

| Target Protein | Computational Method | Key Finding | Binding Energy (kcal/mol) | Interacting Regions/Residues |

| SARS-CoV-2 Envelope (E) | Molecular Docking, MD Simulation | Strong interaction, potential viroporin inhibitor | -11.2 nih.gov | Transmembrane and C-terminal domains nih.gov |

| SARS-CoV-2 Membrane (M) | Molecular Docking, MD Simulation | Interaction with crucial regions for assembly | -9.4 nih.gov | Transmembrane domain, C-terminus (last 20 residues) nih.gov |

In Vitro Viral Inhibitory Activity Assessment Methodologies

To validate the antiviral potential suggested by computational studies, in vitro assays are essential. These methods aim to assess the ability of this compound to inhibit viral replication or infectivity in cell culture.

One common approach is the Cytopathic Effect (CPE) inhibition assay. creative-diagnostics.comscielo.sa.crnih.govd-nb.info This method involves infecting host cells with a virus in the presence of different concentrations of the test compound. creative-diagnostics.comnih.govd-nb.info The CPE, which refers to the visible changes in cell morphology caused by viral infection, is then observed and quantified. creative-diagnostics.comnih.govd-nb.info Inhibition of CPE by the compound indicates antiviral activity. creative-diagnostics.com The 50% Tissue Culture Infectious Dose (TCID50) method is often used in conjunction with CPE inhibition assays to calculate the viral titer and determine the concentration of the compound that reduces viral infectivity by 50%. nih.govd-nb.info

Other in vitro methods for assessing antiviral activity include assays that measure the reduction in viral load (e.g., by quantitative PCR), inhibition of viral protein synthesis (e.g., by Western blot or immunofluorescence), or interference with specific steps of the viral life cycle, such as entry, replication, or assembly. scielo.sa.cr For SARS-CoV-2, cell lines susceptible to infection are used, and the effect of the compound on viral replication is evaluated. creative-diagnostics.com These in vitro studies are crucial for confirming the biological activity predicted by in silico methods and for determining the potency of this compound against the target virus.

Insecticidal and Antifeeding Research of this compound

This compound is a limonoid found in plants of the Meliaceae family, notably Azadirachta indica (neem) mdpi.comthieme-connect.com. Limonoids are a class of triterpenes known for various biological activities, including significant insecticidal properties against a range of insects researchgate.netresearchgate.netunesp.brplos.org. Research has explored the potential of this compound as a natural compound for insect pest management, focusing on its ability to deter feeding and its toxicity to insects.

Evaluation of Antifeeding Activity Against Specific Insect Species (e.g., Heterotermes tenuis)

Studies have specifically investigated the antifeeding activity of this compound against subterranean termites, using Heterotermes tenuis Hagen as a model species researchgate.netresearchgate.netunesp.br. Research comparing several limonoids isolated from Meliaceae plants, including this compound, 12-hydroxyamoorastatone, mexicanolide (B239390), cedrelone (B224078), and 1,2-dihydrocedrelone, evaluated their potential for controlling H. tenuis workers researchgate.netresearchgate.netunesp.br.

The results of these evaluations indicated that this compound exhibited antifeeding activity against H. tenuis, although its activity was lower compared to some other tested limonoids like cedrelone and 1,2-dihydrocedrelone, which showed higher antifeeding effects researchgate.netresearchgate.netunesp.br. This compound was ranked after 12-hydroxyamoorastatone and mexicanolide in terms of antifeeding efficacy in this specific study against H. tenuis researchgate.netresearchgate.netunesp.br.

Dose-Dependent Bioactivity Studies in Insect Models

Research into the bioactivity of limonoids, including those related to this compound, often involves dose-dependent studies to understand the relationship between the concentration of the compound and its effect on insects mdpi.comnih.gov. While specific detailed dose-response curves solely for this compound's antifeeding activity against Heterotermes tenuis are not extensively detailed in the provided snippets, the study comparing this compound with other limonoids against H. tenuis did involve testing at different concentrations, such as 0.01, 0.1, and 1.00 mg/ml for some compounds researchgate.net.

While quantitative data specifically for this compound's dose-dependent antifeeding activity on H. tenuis is limited in the provided snippets, the comparative study offers insights into its relative efficacy at tested concentrations alongside other limonoids.

Comparative Antifeeding Activity Against Heterotermes tenuis (Relative Efficacy)

| Compound | Relative Antifeeding Activity Against H. tenuis |

| Cedrelone | Higher |

| 1,2-Dihydrocedrelone | Higher |

| 12-Hydroxyamoorastatone | Moderate |

| Mexicanolide | Moderate |

| This compound | Lower |

Note: This table is based on the relative ranking of antifeeding activity reported in the source, not specific quantitative dose-response data for this compound. researchgate.netresearchgate.netunesp.br

This compound is a limonoid extracted from Azadirachta indica, commonly known as the neem tree researchgate.netresearchgate.net. It is a compound with the molecular formula C₃₉H₄₆O₈ and a molecular weight of 642.8 g/mol nih.gov. Research into the molecular mechanisms of action of this compound often employs a combination of computational and in vitro approaches to understand its interactions with biological targets and its effects on cellular pathways.

Elucidation of Molecular Mechanisms of Action of Nimbolin a

In Vitro Cellular and Biochemical Investigations

Cell-Based Assays for Mechanistic Validation and Pathway Analysis

Cell-based assays are fundamental tools for validating the proposed mechanisms of action of compounds like Nimbolin A and for analyzing their impact on cellular signaling pathways. These assays can assess a variety of functional and biochemical effects, such as cell viability, cytotoxicity, apoptosis, and the modulation of specific signaling cascades. immunologixlabs.com

Research utilizing cell-based assays has explored the effects of related compounds, such as nimbolide (B1678885), on various cancer cell lines. These studies provide insights into the types of cellular responses that might be investigated for this compound. For instance, nimbolide has been shown to decrease cell viability in neuroblastoma (NE-115) and osteosarcoma (143B) cell lines, with reported IC50 values ranging from 4 to 10 µM. nih.gov In other studies, nimbolide treatment resulted in growth inhibition of U937, HL-60, THP1, and B16 cell lines at concentrations between 0.5 and 5.0 µM. nih.gov

Cell-based assays are also employed to investigate the impact of compounds on apoptosis, a programmed cell death pathway. Studies on nimbolide, for example, have indicated its ability to induce apoptosis in a prostate cancer cell line (PC-3) by up-regulating the pro-apoptotic protein Bax and decreasing the level of Bcl-2 protein, leading to DNA fragmentation. nih.gov Combinatorial studies using nimbolide and TRAIL (TNF-Related Apoptosis-Inducing Ligand) in breast cancer cell lines (MCF-7) showed enhanced apoptosis compared to either treatment alone, while a normal breast cell line (MCF-10A) was less affected. nih.gov

Furthermore, cell-based assays are vital for understanding how this compound might modulate specific signaling pathways. These pathways regulate critical cellular processes such as proliferation, growth, and apoptosis. nih.gov Dysregulation of these pathways is often implicated in diseases like cancer. nih.gov While direct detailed research findings on this compound's specific pathway modulation through cell-based assays were not extensively available in the provided snippets, the methodologies applied to related compounds and the general principles of cell-based pathway analysis are highly relevant. Techniques such as measuring cell viability, proliferation, and apoptosis serve as indicators of pathway modulation. immunologixlabs.combioagilytix.comnih.gov

Cell-based assays can utilize various detection technologies, including fluorescence microscopy, flow cytometry, and plate readers, to quantify cellular responses. researchgate.net High-content screening (HCS), which combines automated microscopy and image analysis, allows for the extraction of multi-parametric data from cellular responses, providing a more detailed understanding of drug-cell interactions and enabling the analysis of various cellular parameters simultaneously. researchgate.net

The application of cell-based assays for mechanistic validation and pathway analysis of this compound would involve treating relevant cell lines (e.g., cancer cell lines or specific pathway reporter lines) with varying concentrations of this compound and measuring key cellular outcomes. These outcomes could include changes in cell viability (using assays like ATP level measurement or resazurin (B115843) reduction) promega.com, induction of apoptosis (measuring caspase activation or DNA fragmentation), and alterations in the expression or phosphorylation status of key proteins in relevant signaling pathways (using techniques like Western blotting or high-content imaging).

Based on the information regarding related compounds and the general utility of cell-based assays, potential data that could be generated from such studies on this compound might include:

IC50 values for cell viability in different cell lines: This data would indicate the concentration of this compound required to inhibit cell growth by 50%.

Percentage of apoptotic cells: This would quantify the extent of apoptosis induced by this compound at different concentrations and time points.

Changes in protein markers of specific pathways: Data showing the upregulation or downregulation of proteins involved in proliferation, survival, or apoptosis pathways.

While specific data tables for this compound were not found, the types of data commonly generated in cell-based assays for mechanistic studies of similar compounds are illustrated below in hypothetical tables.

Hypothetical Data Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |

| Cancer Cell A | 0 | 100 |

| Cancer Cell A | 1 | 95 |

| Cancer Cell A | 5 | 70 |

| Cancer Cell A | 10 | 45 |

| Normal Cell B | 0 | 100 |

| Normal Cell B | 10 | 98 |

| Normal Cell B | 20 | 90 |

Hypothetical Data Table 2: this compound Induced Apoptosis

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| Cancer Cell C | 0 | 5 |

| Cancer Cell C | 2.5 | 15 |

| Cancer Cell C | 5 | 30 |

| Cancer Cell C | 10 | 55 |

These hypothetical tables demonstrate the kind of quantitative data obtained from cell-based assays to assess the biological effects of a compound and infer its mechanism of action. Such data, combined with analysis of specific protein targets and signaling molecules, allows researchers to build a comprehensive picture of how this compound exerts its effects at the cellular level.

Biosynthetic Pathways and Precursor Studies of Nimbolin a

Proposed Biosynthetic Routes for Limonoids and Triterpenoids

Triterpenoids, including limonoids, are synthesized in plants via the mevalonate (B85504) (MVA) pathway, which operates in the cytosol and mitochondria. frontiersin.orgnih.govnih.govmdpi.comfrontiersin.org This pathway provides the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgnih.gov The condensation of these units leads to the formation of farnesyl diphosphate (FPP), a 15-carbon precursor. nih.govnih.gov Two molecules of FPP are then joined in a head-to-head condensation catalyzed by squalene (B77637) synthase (SQS) to form squalene (C30). nih.govnih.govresearchgate.netmdpi.com Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). frontiersin.orgnih.govnih.govresearchgate.netmdpi.com

The first committed step in triterpenoid (B12794562) biosynthesis is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov This cyclization is a pivotal step that generates diverse triterpene scaffolds. frontiersin.orgmdpi.comresearchgate.net While animals and fungi typically have one OSC (lanosterol synthase for sterol biosynthesis), higher plants possess multiple OSCs that can produce over 100 different triterpene skeletons. frontiersin.orgmdpi.com

Limonoids are considered tetranortriterpenoids because their characteristic 26-carbon scaffold is derived from a 30-carbon triterpene precursor through the loss of four carbons and the formation of a furan (B31954) ring. nih.govukri.orgbiorxiv.orgournarratives.netfrontiersin.org Studies suggest that limonoid biosynthesis diverges from steroid biosynthesis at the point of triterpene skeleton formation through the cyclization of 2,3(S)-oxidosqualene by a triterpene synthase. nih.gov

Proposed biosynthetic routes suggest that Meliaceae limonoids, such as those found in Azadirachta indica, are derived from an azadirone-type intermediate, which retains an intact A ring. nih.gov In contrast, most Rutaceae limonoids are thought to originate from a nomilin-type intermediate with seco-A,D ring scaffolds. nih.gov Key scaffold modifications conserved in both families include a C-30 methyl shift of the protolimonoid scaffold (apo-rearrangement) and the conversion of a hemiacetal ring to a mature furan ring with the loss of a four-carbon side chain. nih.gov

Recent research has identified the initial steps in limonoid biosynthesis, showing that the protolimonoid melianol (B1676181) is a precursor common to both Meliaceae and Rutaceae families. nih.govjic.ac.ukukri.orgbiorxiv.org The formation of melianol from 2,3-oxidosqualene is catalyzed by a set of three conserved enzymes: an oxidosqualene cyclase (OSC) and two cytochrome P450s (CYPs). nih.govjic.ac.uk

Isotopic Labeling Studies in Related Natural Products as a Research Paradigm

Isotopic labeling studies have been a crucial research paradigm for elucidating biosynthetic pathways of natural products, including terpenoids and limonoids. rsc.orguni-bonn.deresearchgate.net By feeding plants or cell cultures with precursors labeled with stable isotopes such as 13C, 2H, or 18O, researchers can trace the incorporation of these isotopes into the final compounds. nih.govrsc.orguni-bonn.dewestminster.ac.uk Analysis of the labeling patterns in the isolated metabolites using techniques like NMR and mass spectrometry provides valuable information about the origin of specific atoms, the integrity of chemical bonds during transformations, and the sequence of enzymatic reactions. nih.govrsc.orguni-bonn.de

In the context of limonoid biosynthesis, isotopic labeling experiments have demonstrated the involvement of the MVA pathway in providing the isoprene (B109036) units. nih.govpnas.orgresearchgate.netnih.gov For instance, feeding Azadirachta indica plants and cell cultures with 14C-mevalonate and 13C-glucose, respectively, confirmed the contribution of the MVA pathway to limonoid biosynthesis. nih.govpnas.orgresearchgate.netnih.gov These studies have helped to identify the signature isoprenoid units incorporated into limonoids like azadirachtin (B1665905). nih.govnih.gov

Isotopic labeling, often combined with chemical inhibition of specific pathways, allows researchers to differentiate the contributions of the MVA and MEP pathways to terpenoid biosynthesis. nih.gov While the MVA pathway is primarily responsible for triterpenoids and sesquiterpenoids, the MEP pathway typically supplies precursors for hemi-, mono-, sesqui-, and diterpenes. frontiersin.orgnih.govmdpi.comfrontiersin.org

Enzymatic and Genetic Research Approaches in Nimbolin A Biosynthesis

Understanding the biosynthesis of this compound at the molecular level requires the identification and characterization of the enzymes and genes involved. Enzymatic research focuses on isolating and studying the activity of the proteins that catalyze the specific steps in the pathway. Genetic approaches involve identifying the genes encoding these enzymes and investigating their expression patterns and regulation.

Significant progress has been made in identifying candidate genes encoding enzymes in the triterpenoid and limonoid biosynthetic pathways through transcriptomic and genomic techniques, particularly in Azadirachta indica and Citrus species. frontiersin.orgresearchgate.netnih.govoup.compnas.org These studies have led to the identification of genes responsible for precursor synthesis, cyclization, and modification of terpenoid molecules. frontiersin.org

Key enzymes identified in the early stages of limonoid biosynthesis include oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). nih.govjic.ac.uknih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov OSCs catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpene scaffolds, such as tirucalla-7,24-dien-3β-ol, which is considered a potential precursor for neem limonoids like azadirachtin. frontiersin.orgresearchgate.netfrontiersin.orgpnas.org CYPs are tailoring enzymes that perform various oxidation reactions, modifying the basic triterpene skeleton and contributing to the structural diversity of limonoids. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov Other modifying enzymes include glycosyltransferases, methyltransferases, and acyltransferases. frontiersin.org

Functional characterization of candidate genes often involves heterologous expression in model systems like Nicotiana benthamiana or yeast to confirm their enzymatic activity and the products they form. nih.govbiorxiv.orgresearchgate.netacs.org This approach has been successful in reconstituting parts of the limonoid biosynthetic pathway and identifying enzymes responsible for specific transformations, such as the formation of the protolimonoid melianol. nih.govjic.ac.ukbiorxiv.orgacs.org

Transcriptomic analysis comparing gene expression in different tissues or under different conditions has helped to identify genes potentially involved in limonoid biosynthesis. frontiersin.orgmdpi.comresearchgate.netmdpi.comnih.gov For example, studies in Azadirachta indica have shown higher expression of certain genes encoding enzymes like farnesyl diphosphate synthase (FDS), squalene synthase (SQS), squalene epoxidase (SQE), and triterpene synthase (TTS1) in tissues that accumulate limonoids. researchgate.net

Genetic engineering and metabolic engineering strategies are being explored to potentially enhance limonoid production in plants or heterologous hosts by manipulating the expression of key biosynthetic genes. jic.ac.ukfrontiersin.orgmdpi.comnih.govresearchgate.netournarratives.netacs.org While significant progress has been made in understanding the early steps and identifying key enzymes, the complete biosynthetic route to complex limonoids like this compound involves numerous subsequent modification steps that are still under investigation. nih.govjic.ac.ukukri.orgbiorxiv.orgournarratives.net

Synthetic Chemistry and Structural Modification of Nimbolin a and Analogues

Total Synthesis Endeavors for Nimbolin A

Total synthesis of complex natural products like this compound involves constructing the entire molecule from simpler, readily available precursors through a series of chemical reactions. While the provided search results primarily discuss the total synthesis of nimbolide (B1678885), a related limonoid chemrxiv.orgchemrxiv.orgnih.govresearchgate.net, these efforts often inform strategies for synthesizing other members of the nimbin (B191973) class, which includes this compound chemrxiv.org. The structural complexity of nimbin-type limonoids, characterized by a highly oxidized trans-decalin core, a fused tetrahydrofuran (B95107) ring, and a furan (B31954) motif, makes them challenging targets for total synthesis chemrxiv.org.

Recent advancements in the total synthesis of related limonoids, such as nimbolide, have employed convergent strategies and stereoselective reactions, including palladium-catalyzed borylative Heck cyclization and stereoretentive etherification chemrxiv.orgchemrxiv.orgnih.govresearchgate.net. These methodologies could potentially be adapted or provide insights for future total synthesis efforts targeting this compound.

Function-Oriented Synthesis Strategies for this compound Scaffolds

Function-oriented synthesis (FOS) is a strategy that prioritizes the biological function of a natural product lead structure, aiming to create simpler, more synthetically accessible scaffolds that retain or enhance the desired activity nih.gov. This approach is particularly relevant for complex natural products that are difficult to obtain from natural sources or synthesize efficiently nih.gov. While direct information on FOS specifically for this compound scaffolds is not extensively detailed in the provided results, the principle of FOS has been applied to other therapeutically important natural product leads to generate simplified analogues with superior function nih.gov.

Given the complexity of this compound, FOS could involve identifying the key structural elements responsible for its biological properties and designing simplified molecular frameworks that incorporate these features. This allows for the exploration of chemical space around the bioactive core in a more efficient manner than attempting the total synthesis of numerous complex analogues nih.govunits.it.

Design and Synthesis of this compound Analogues for Enhanced Bioactivity

The design and synthesis of analogues are crucial for understanding the structure-activity relationship (SAR) of this compound and for developing compounds with potentially enhanced bioactivity, improved pharmacokinetic properties, or reduced toxicity. This involves modifying specific parts of the this compound structure to probe their importance for biological activity.

Modular Synthetic Approaches to Diverse Analogues

Modular synthesis involves breaking down a complex molecule into smaller, easily synthesizable building blocks (modules) that can be coupled together in various combinations to generate a library of diverse analogues chemrxiv.orgchemrxiv.orgmastering.comwordpress.comsinecommunity.com. This approach offers flexibility and efficiency in creating a range of structural variations chemrxiv.orgchemrxiv.org.

For this compound, a modular approach could involve synthesizing key fragments corresponding to different rings or side chains of the molecule and then coupling these fragments using robust chemical reactions. This strategy allows for the rapid generation of diverse analogues by simply swapping different modules chemrxiv.orgchemrxiv.org. For example, studies on nimbolide analogues have utilized a convergent pharmacophore-directed late-stage coupling strategy, enabling the modular synthesis of analogues by combining a pharmacophore-containing building block with diversifiable units chemrxiv.orgnih.gov. This highlights the potential of modular synthesis for accessing a variety of this compound analogues.

Structure-Activity Relationship (SAR) Studies via Analogues

Structure-Activity Relationship (SAR) studies investigate how variations in chemical structure correlate with changes in biological activity mdpi.comnmxresearch.comfrontiersin.orgnih.govnih.gov. By synthesizing and testing a series of this compound analogues with specific structural modifications, researchers can gain insights into which parts of the molecule are essential for its activity and which modifications might lead to improved properties nmxresearch.comfrontiersin.orgnih.govnih.gov.

Studies on analogues of related limonoids have shown that modifications to different parts of the molecule can significantly impact their biological activity nih.gov. For instance, variations in the E-ring and the cyclopentenone unit of nimbolide analogues have been explored to understand their contribution to activity nih.gov. SAR studies often involve systematic modifications, such as altering functional groups, changing the size or flexibility of rings, or introducing substituents at different positions frontiersin.orgnih.govnih.gov. The data obtained from these studies can guide the rational design of more potent and selective analogues.

Interactive Data Table: Example of SAR Data (Hypothetical based on general SAR studies)

| Analogue | Structural Modification | Biological Activity (% of this compound) |

| This compound | - | 100 |

| Analogue X | Modification at C-3 | 55 |

| Analogue Y | Modification at C-15 | 120 |

| Analogue Z | Modification of furan ring | 10 |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines chemical reactions with biocatalysis (using enzymes) to leverage the selectivity and efficiency of enzymes for specific transformations mdpi.commonash.educhemrxiv.org. Biocatalysis alone utilizes enzymes to catalyze chemical reactions frontiersin.orgd-nb.infonih.govrsc.orgchemrxiv.org. These approaches offer potential advantages in terms of sustainability, reduced reaction steps, and high stereoselectivity compared to purely chemical synthesis mdpi.commonash.edu.

While specific examples of chemoenzymatic or biocatalytic synthesis directly applied to this compound are not detailed in the provided search results, these methodologies are increasingly being explored for the synthesis of complex natural products and their analogues mdpi.commonash.educhemrxiv.orgnih.gov. For instance, a chemoenzymatic approach has been reported for the formal synthesis of nimbolide, demonstrating the potential of combining enzymatic steps with chemical transformations to streamline the synthesis of complex limonoids nih.gov. Biocatalytic methods have shown promise in achieving stereoselective transformations and accessing challenging chemical scaffolds frontiersin.orgnih.govrsc.orgchemrxiv.org. The integration of enzyme library screening, directed evolution, and sequential chemical oxidation processes represents a strategy for introducing specific oxidation states into complex natural product cores, which could be relevant for the synthesis of highly oxidized compounds like this compound nih.gov.

Advanced Research Methodologies and Future Perspectives in Nimbolin a Research

Omics Technologies in Nimbolin A Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems by analyzing large sets of molecules. These techniques are crucial for understanding the global impact of a compound on cellular function. nih.gov The integration of data from different omics layers can provide a more in-depth understanding of biological processes. nih.gov

Proteomics and Metabolomics in Response to this compound Exposure

Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. mdpi.combiocompare.com These approaches can reveal changes in protein expression levels, post-translational modifications, and metabolic pathways in response to this compound exposure. mdpi.comrevespcardiol.org Analyzing alterations in the proteome or sub-proteomes can provide insights into variations occurring in signaling pathways and interactome networks. mdpi.com Metabolomics, which studies small molecules involved in essential processes, offers a dynamic, real-time report of biochemical activity and can capture biochemical shifts underlying both health and disease. biocompare.com By quantifying changes in metabolites and their corresponding enzymes, combining proteomics and metabolomics can advance the understanding of pathophysiological mechanisms. revespcardiol.org

Gene Expression Profiling Techniques

Gene expression profiling is a molecular biology technique used to measure the activity of thousands of genes simultaneously, providing a global picture of cellular function. wikipedia.org This allows researchers to see how cells react to a particular treatment or condition. wikipedia.org Techniques like DNA microarrays and RNA-Seq are used to generate the necessary data for analysis. wikipedia.org DNA microarrays measure the relative activity of identified target genes, while sequence-based techniques like RNA-Seq provide both sequence information and expression levels. wikipedia.org

Gene expression profiling can be used to identify which genes are upregulated or downregulated following treatment with this compound, offering clues about the cellular pathways and processes affected by the compound. While the search results mention gene expression profiling in the context of other compounds or diseases jensenlab.orgnih.govnih.gov, specific studies detailing the gene expression profile changes induced solely by this compound were not found. Applying these techniques to this compound research would involve treating cells or organisms with the compound and then analyzing the changes in mRNA levels across the genome to understand its transcriptional effects.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Development

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming drug discovery and development by enabling the handling and analysis of large volumes of data with enhanced automation. nih.govmednexus.org AI and ML can assist in various stages, including hit and lead compound identification, target validation, and optimization of drug structure design. nih.gov These technologies can recognize patterns within data, predict drug properties, and potentially reduce the need for extensive experimental trials by conducting simulations. nih.govmednexus.orgresearchgate.net

In the context of this compound, AI and ML could be employed to:

Predict potential biological targets of this compound based on its chemical structure and known interactions of similar compounds. nih.govresearchgate.net

Analyze large datasets from omics studies to identify complex patterns and correlations related to this compound's effects.

Optimize the structure of this compound or design novel analogs with improved efficacy or specificity. nih.govmdpi.com

Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound and its potential derivatives. researchgate.netresearchgate.net

While the search results highlight the general application of AI/ML in drug discovery nih.govmednexus.orgresearchgate.netmdpi.comresearchgate.net, specific instances of AI/ML being directly applied to the discovery or development of this compound were not explicitly detailed. However, given the compound's natural origin and potential bioactivities, these computational approaches represent a promising avenue for future research to accelerate the understanding and utilization of this compound.

Innovative Preclinical Pharmacological Research Methodologies

Preclinical pharmacological research is a critical stage in drug development, involving the evaluation of a drug candidate's potential efficacy and tolerability before human trials. texilajournal.com This stage includes a range of in vitro and in vivo studies to understand how a drug interacts with biological systems. texilajournal.comptfarm.pl Innovative methodologies in this area aim to improve the efficiency, accuracy, and ethical considerations of preclinical testing, often by employing alternative methods to animal experimentation where possible. frontiersin.org

In Vitro Assays for Specificity and Selectivity Profiling

In vitro assays, conducted using cells, tissues, or biological molecules outside their normal biological context, are fundamental tools in preclinical research. ptfarm.pl These assays are used to assess the specificity and selectivity of a compound's action. Specificity refers to a compound's ability to interact with a single molecular target, while selectivity describes its preference for one target over others. kemri.go.ke High-throughput screening (HTS) assays, often performed in vitro, allow for the rapid testing of large numbers of compounds against specific targets. nih.gov

For this compound, in vitro assays could be designed to:

Determine its binding affinity to specific protein targets hypothesized based on its structure or traditional uses. researchgate.net

Evaluate its enzymatic inhibition or activation potential.

Assess its effects on specific cellular pathways using reporter gene assays or pathway-specific ELISAs.

Profile its activity across a panel of targets to understand its selectivity profile. kemri.go.ke

While the search results mention in vitro tests in the context of evaluating compounds from Azadirachta indica unipar.brmdpi.com, specific data from in vitro assays used to profile the specificity and selectivity of isolated this compound were not prominently featured. Developing and utilizing targeted in vitro assays would be essential for precisely defining this compound's molecular interactions and potential off-target effects.

Pharmacodynamic Studies for Elucidating Mechanisms

Pharmacodynamics (PD) is the study of the effects of drugs on the body and their mechanisms of action. nih.govmhmedical.comyoutube.com PD studies aim to understand how a drug interacts with its biological target(s) to produce a response. mhmedical.com This involves investigating the biochemical and physiological effects of the compound. mhmedical.com Elucidating the mechanism of action is crucial for understanding how a potential drug candidate exerts its therapeutic effects and for predicting potential side effects. nih.govnih.gov

Pharmacodynamic studies for this compound could involve:

Measuring the biological response in cells or tissues after treatment with this compound.

Identifying the specific molecular targets that this compound interacts with, such as receptors or enzymes. mhmedical.comyoutube.com

Investigating the downstream signaling pathways affected by this compound binding. nih.gov

Using techniques like molecular docking to predict the binding modes and affinities of this compound to potential targets. researchgate.net

Future Research Directions and Unexplored Biological Potentials of this compound

Future research on this compound holds significant promise, particularly in further elucidating its mechanisms of action and exploring its potential in various therapeutic areas. While studies have highlighted the biological activities of compounds from Azadirachta indica, the specific potential and detailed mechanisms of this compound require more dedicated investigation.

One key area for future research involves a deeper understanding of this compound's interactions at the molecular level. Although in silico studies have suggested that this compound, alongside other neem compounds like nimocin and cycloartanols, may bind to SARS-CoV-2 proteins such as Envelope (E) and Membrane (M) proteins, potentially inhibiting their function, these findings warrant extensive in vitro and in vivo validation nih.govnih.gov. Further research is needed to confirm these interactions and assess the antiviral efficacy of this compound against SARS-CoV-2 and other viruses nih.govnih.gov. The potential of this compound as a pan-coronavirus antiviral therapy is an intriguing avenue for future exploration nih.gov.

Another critical direction is the comprehensive investigation of this compound's potential across a wider spectrum of biological activities. While neem extracts containing various compounds, including nimbolin, have shown promise in areas like cancer cell proliferation inhibition by modulating tumor suppressor genes and apoptosis pathways, the specific contribution and potency of this compound within these complex mixtures need to be isolated and quantified through further studies wisdomlib.org. Research into its potential to scavenge free radicals and mitigate oxidative damage, which is linked to various diseases including cancer, could also be a fruitful area wisdomlib.org.

The potential of this compound in modulating specific signaling pathways remains largely unexplored. While related compounds like nimbolide (B1678885) have been shown to modulate pathways such as MAPK, Wnt-β/catenin, NF-κB, and PI3K/AKT in the context of chronic diseases, the effects of this compound on these and other critical cellular pathways require dedicated research foodandnutritionresearch.net. Understanding these interactions could unlock potential therapeutic applications in inflammatory conditions, cardiovascular diseases, and other chronic ailments foodandnutritionresearch.net.

Furthermore, the potential of this compound as a natural fungicide against plant pathogens, similar to the explored activity of nimbolide against Aspergillus niger, represents an unexplored biological potential that could have significant agricultural applications researcher.liferesearchgate.net. Research in this area could lead to the development of environmentally friendly bio-pesticides.

The druggability and pharmacokinetic properties of this compound also represent important future research directions. While some studies have touched upon the properties of various neem compounds, a detailed analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its viability as a therapeutic agent ajol.info. Identifying potential pharmacological targets and molecular pathways specifically for this compound, perhaps using advanced techniques like network pharmacology, could provide a solid theoretical foundation for future drug development nih.govdntb.gov.ua.

Validating its antiviral activity, particularly against coronaviruses, through in vitro and in vivo studies.

Precisely defining its role and potency in anticancer and antioxidant activities observed in crude neem extracts.

Investigating its effects on specific cellular signaling pathways.

Exploring its potential as a natural fungicide.

Conducting comprehensive studies on its pharmacokinetic properties and druggability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.